3-Chloro-4-(ethylamino)phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as an herbicide and falls under the category of unclassified herbicides . The compound is known for its activity in controlling unwanted vegetation in agricultural settings.
Preparation Methods
The synthesis of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves several steps. One common method includes the reaction of 3-chloro-4-nitroaniline with ethylamine to form 3-chloro-4-(ethylamino)aniline. This intermediate is then reacted with thiophosgene to produce the desired thiocyanate compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-Chloro-4-(ethylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-4-(ethylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately causing the death of the plant . The exact molecular targets and pathways can vary depending on the plant species and environmental conditions.
Comparison with Similar Compounds
3-Chloro-4-(ethylamino)phenyl thiocyanate can be compared with other similar compounds such as:
Phenyl thiocyanate: Similar in structure but lacks the chlorine and ethylamino groups.
4-Chloro-3-(methylamino)phenyl thiocyanate: Similar but has a methylamino group instead of an ethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3703-46-6 |
---|---|
Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
[3-chloro-4-(ethylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-9-4-3-7(13-6-11)5-8(9)10/h3-5,12H,2H2,1H3 |
InChI Key |
CKQWRBAKADMREL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)SC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.